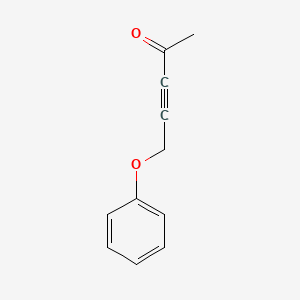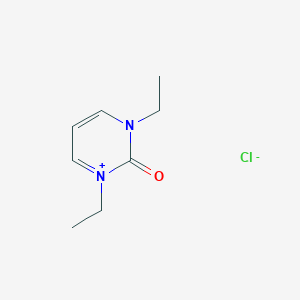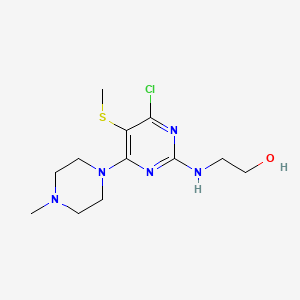
4-Chloro-2-(2-hydroxyethylamino)-6-(4-methylpiperazino)-5-methylthiopyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(2-hydroxyethylamino)-6-(4-methylpiperazino)-5-methylthiopyrimidine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-hydroxyethylamino)-6-(4-methylpiperazino)-5-methylthiopyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the chloro, hydroxyethylamino, methylpiperazino, and methylthio groups through a series of substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
4-Chloro-2-(2-hydroxyethylamino)-6-(4-methylpiperazino)-5-methylthiopyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
科学的研究の応用
4-Chloro-2-(2-hydroxyethylamino)-6-(4-methylpiperazino)-5-methylthiopyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Chloro-2-(2-hydroxyethylamino)-6-(4-methylpiperazino)-5-methylthiopyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrimidine derivatives with various substitutions, such as:
- 4-Chloro-2-(2-hydroxyethylamino)-5-methylthiopyrimidine
- 4-Chloro-6-(4-methylpiperazino)-5-methylthiopyrimidine
- 2-(2-Hydroxyethylamino)-6-(4-methylpiperazino)-5-methylthiopyrimidine
Uniqueness
What sets 4-Chloro-2-(2-hydroxyethylamino)-6-(4-methylpiperazino)-5-methylthiopyrimidine apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications where other similar compounds may not be as effective.
特性
CAS番号 |
55921-70-5 |
|---|---|
分子式 |
C12H20ClN5OS |
分子量 |
317.84 g/mol |
IUPAC名 |
2-[[4-chloro-6-(4-methylpiperazin-1-yl)-5-methylsulfanylpyrimidin-2-yl]amino]ethanol |
InChI |
InChI=1S/C12H20ClN5OS/c1-17-4-6-18(7-5-17)11-9(20-2)10(13)15-12(16-11)14-3-8-19/h19H,3-8H2,1-2H3,(H,14,15,16) |
InChIキー |
RUDQYVYWAGQGNG-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=C(C(=NC(=N2)NCCO)Cl)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


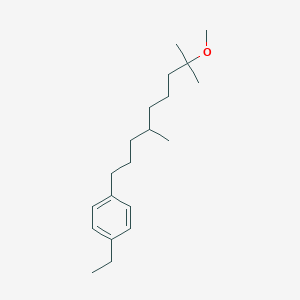

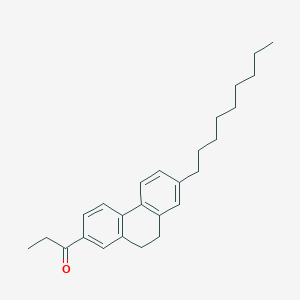
![1-[3-(Ethoxycarbonyl)cyclohepta[b]pyrrol-2-yl]pyridin-1-ium chloride](/img/structure/B14644131.png)
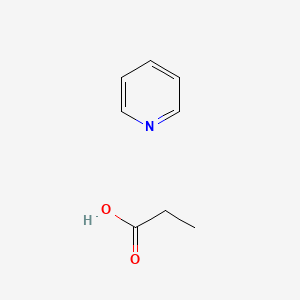

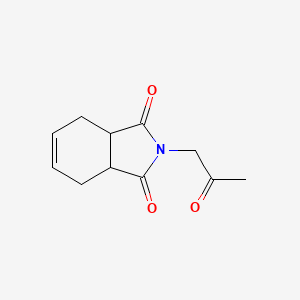
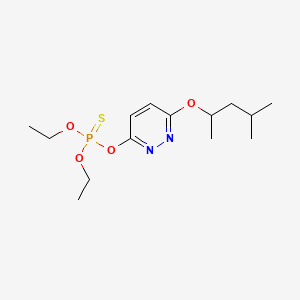
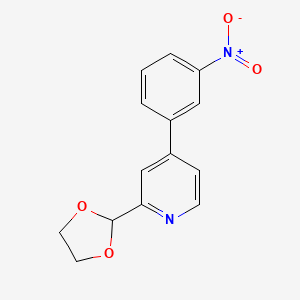
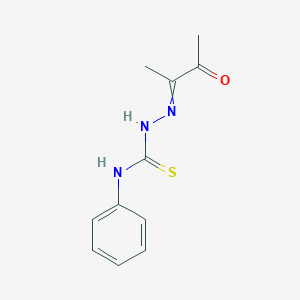
![(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14644173.png)

